molecular formula C7H10N2O2 B1213157 Ethyl 5-methyl-1H-imidazole-4-carboxylate CAS No. 51605-32-4

Ethyl 5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B1213157
CAS No.: 51605-32-4
M. Wt: 154.17 g/mol
InChI Key: VLDUBDZWWNLZCU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound is characterized by an imidazole ring substituted with an ethyl ester group at the 4-position and a methyl group at the 5-position.

Scientific Research Applications

Ethyl 5-methyl-1H-imidazole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

Target of Action

Ethyl 5-methyl-1H-imidazole-4-carboxylate, also known as Ethyl 4-methyl-5-imidazolecarboxylate, primarily targets the photosynthetic electron flow and ATP-synthesis . These are crucial components of the photosynthesis process in plants, which is responsible for converting light energy into chemical energy.

Mode of Action

This compound forms coordination compounds with Cobalt (Co 2+) . The resulting compounds interact with the photosynthetic electron flow and ATP-synthesis, inhibiting their normal function .

Biochemical Pathways

The inhibition of photosynthetic electron flow and ATP-synthesis disrupts the photosynthesis process. This process is a biochemical pathway that converts light energy into chemical energy, producing oxygen and carbohydrate molecules as by-products. The disruption of this pathway can lead to a decrease in the production of these essential molecules .

Pharmacokinetics

These factors can affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of this compound is the inhibition of photosynthetic electron flow and ATP-synthesis . This can lead to a decrease in the production of oxygen and carbohydrates, potentially affecting the growth and development of plants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the compound is stable at room temperature . .

Biochemical Analysis

Biochemical Properties

Ethyl 5-methyl-1H-imidazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the formation of coordination compounds with cobalt ions (Co2+). These coordination compounds are known to inhibit photosynthetic electron flow and ATP synthesis, acting as Hill reaction inhibitors . The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it forms complexes with metal ions, which can affect the catalytic activity of metalloenzymes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by inhibiting photosynthetic electron flow and ATP synthesis, which can impact cellular metabolism and energy production

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions, particularly cobalt ions (Co2+). By forming coordination compounds with these ions, the compound inhibits photosynthetic electron flow and ATP synthesis . This inhibition occurs through the binding of the compound to specific sites on the electron transport chain, preventing the transfer of electrons and the production of ATP.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of photosynthetic electron flow and ATP synthesis

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with metal ions, particularly cobalt ions (Co2+). The compound forms coordination compounds with these ions, which can affect the activity of metalloenzymes and influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound’s ability to form coordination compounds with metal ions may influence its localization and accumulation within specific cellular compartments

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to form coordination compounds with metal ions. These interactions may direct the compound to specific compartments or organelles within the cell, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst . Another method is the Wallach synthesis, which involves the cyclization of α-halo ketones with ammonia or primary amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

Uniqueness: Ethyl 5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form coordination compounds with metals and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 5-methyl-1H-imidazole-4-carboxylate
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InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VLDUBDZWWNLZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=C(NC=N1)C
Source PubChem
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Molecular Formula

C7H10N2O2
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DSSTOX Substance ID

DTXSID5068655
Record name Ethyl 4-methylimidazole-5-carboxylate
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Molecular Weight

154.17 g/mol
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Physical Description

Off-white or yellow crystalline powder; Odorless; [Acros Organics MSDS]
Record name Ethyl-4-methyl-5-imidazolecarboxylate
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CAS No.

51605-32-4
Record name 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester
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Record name 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester
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Record name Ethyl 4-methylimidazole-5-carboxylate
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Record name ETHYL 4-METHYL-5-IMIDAZOLCARBOXYLATE
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Synthesis routes and methods I

Procedure details

One mole of ethyl 2-hydroxyimino-acetoacetate, prepared from 130 g. (1 m.) of ethyl acetoacetate, was added over 75 minutes to a stirred suspension of 166 ml. (3 m.) of concentrated sulfuric acid and 105 g. (3.5 m.) of paraformaldehyde at 5°-10°. The mixture was stirred at 5°-10° for four hours and aqueous ammonia (28%) was added to pH 5 and the temperature rose to 70°. The reaction mixture was held for 30 minutes at pH 5 at 65°-70° and then neutralized with aqueous ammonia (28%). The mixture was cooled to 10°. The solid material was filtered off, washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate (yield 50%).
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Synthesis routes and methods II

Procedure details

To a stirred cold (0°) suspension of concentrated hydrochloric acid (516 ml.) and paraformaldehyde (105 g.) was added ethyl 2-hydroxyiminoacetoacetate prepared from 130 g. (1 m.) of ethyl acetoacetate over two hours maintaining the reaction temperature at 5°-15°. After stirring one hour at 5°-15°, aqueous ammonia (28%) was added slowly until pH reached 5 and temperature rose to 70° over 35 minutes. The reaction mixture was held at pH 5 at 65°-70° for 30 minutes and then aqueous ammonia (28%) was added until the mixture was neutral. The mixture was cooled to 10° and the solid material was filtered off and washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate, m.p. 204°-206°, yield 61-65%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethyl 4-methyl-5-imidazolecarboxylate (emizco) affect photosynthesis?

A: Research indicates that emizco acts as a potent inhibitor of photosynthesis. [] It disrupts the photosynthetic electron transport chain in chloroplasts, specifically targeting the QB binding site on the D1 protein and the b6f complex. [] This disruption inhibits the light-dependent reactions of photosynthesis, ultimately reducing the plant's ability to convert light energy into chemical energy.

Q2: Does the coordination of emizco with Cobalt(II) ions influence its inhibitory effects on photosynthesis?

A: Yes, forming coordination compounds with Cobalt(II) ions significantly impacts emizco's effects on photosynthesis. [] While both emizco and its Cobalt(II) complexes demonstrate inhibitory effects on photosynthesis, the complexes exhibit stronger inhibition compared to the free ligand. [] Interestingly, the research suggests distinct target sites: emizco primarily affects the QB(D1)-protein, while its Cobalt(II) complexes target both the QB(D1)-protein and the b6f complex within the photosynthetic electron transport chain. [] This difference in target sites highlights the influence of metal coordination on the biological activity of emizco.

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